![molecular formula C15H12FN3O2S B15148455 5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid](/img/structure/B15148455.png)
5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid is a complex organic compound that features a unique structure combining a fluorophenyl group, a dihydroimidazo-pyridine core, and a thioxo group. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3-fluorobenzaldehyde with appropriate amines and thiourea under controlled conditions to form the imidazo-pyridine core. The reaction is usually carried out in the presence of a catalyst such as platinum carbon or Raney nickel, and solvents like acetonitrile and glacial acetic acid .
Industrial Production Methods
For industrial-scale production, the process is optimized to ensure high yield and purity. This involves using high-pressure reactors and precise temperature control to facilitate the reaction. The use of environmentally friendly solvents and catalysts is also considered to minimize waste and reduce production costs .
化学反応の分析
Types of Reactions
5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts like palladium on carbon.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the fluorophenyl ring
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Halogenating agents, nucleophiles like amines and thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring .
科学的研究の応用
5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts
作用機序
The mechanism of action of 5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in DNA replication or protein synthesis, leading to its potential use as an anticancer or antimicrobial agent .
類似化合物との比較
Similar Compounds
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: Shares the fluorophenyl group but has a different core structure.
Quinoline Derivatives: Contain a nitrogen-containing bicyclic structure similar to the imidazo-pyridine core.
Uniqueness
What sets 5-(3-Fluorophenyl)-2,3-dihydro-1,3-dimethyl-2-thioxo-1H-imidazo-[4,5-b]-pyridine-7-carboxylic acid apart is its unique combination of a fluorophenyl group with a thioxo-imidazo-pyridine core, which imparts distinct chemical and biological properties. This makes it a valuable compound for developing new therapeutic agents and materials .
特性
分子式 |
C15H12FN3O2S |
|---|---|
分子量 |
317.3 g/mol |
IUPAC名 |
5-(3-fluorophenyl)-1,3-dimethyl-2-sulfanylideneimidazo[4,5-b]pyridine-7-carboxylic acid |
InChI |
InChI=1S/C15H12FN3O2S/c1-18-12-10(14(20)21)7-11(8-4-3-5-9(16)6-8)17-13(12)19(2)15(18)22/h3-7H,1-2H3,(H,20,21) |
InChIキー |
HZVSXQQGHBLNBT-UHFFFAOYSA-N |
正規SMILES |
CN1C2=C(N=C(C=C2C(=O)O)C3=CC(=CC=C3)F)N(C1=S)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


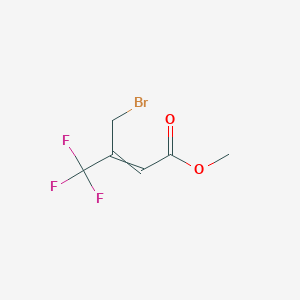
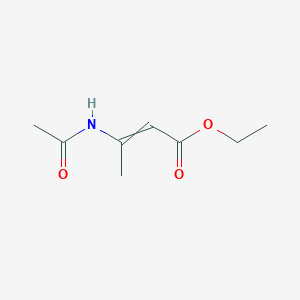
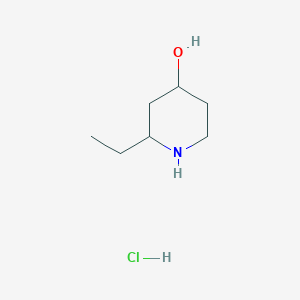
![2-methyl-6-[(E)-{[2-(morpholin-4-yl)phenyl]imino}methyl]-4-nitrophenol](/img/structure/B15148423.png)
![2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B15148430.png)
![4-ethyl-2-[(E)-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}diazenyl]phenol](/img/structure/B15148436.png)
![2,2'-{[4-(Prop-2-en-1-yloxy)phenyl]methanediyl}bis(5-phenylcyclohexane-1,3-dione)](/img/structure/B15148440.png)
![2-[(4-Chlorophenyl)sulfanyl]-1-[4-(4-nitrophenyl)piperazin-1-yl]ethanone](/img/structure/B15148448.png)
![2-[2-oxo-2-(2,2,4-trimethyl-7-tritylquinolin-1(2H)-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B15148457.png)
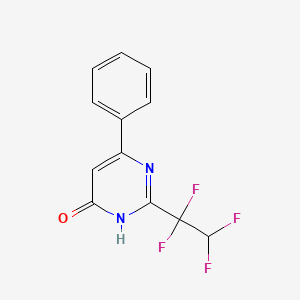

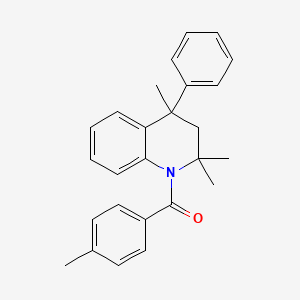
![N-{3-methyl-1-[(4-methylphenyl)amino]-1-oxobutan-2-yl}benzamide](/img/structure/B15148467.png)
![N,N'-hexane-1,6-diylbis[2-(naphthalen-1-yloxy)acetamide]](/img/structure/B15148479.png)
